(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide

Description

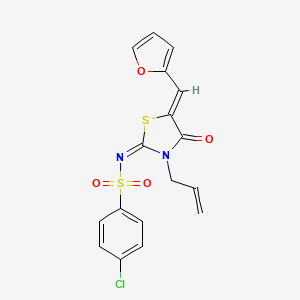

The compound “(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide” is a thiazolidinone derivative characterized by a complex stereochemical arrangement. Its structure integrates a 4-oxothiazolidin-2-ylidene core substituted with a furan-2-ylmethylene group (providing aromaticity and π-conjugation), an allyl chain (enhancing conformational flexibility), and a 4-chlorobenzenesulfonamide moiety (imparting polar and hydrogen-bonding capabilities).

The stereochemical descriptors “(E)” and “(Z)” denote the configurations of the double bonds in the thiazolidinone and furan-methylene moieties, respectively. These stereochemical features are critical for molecular interactions, as they influence the compound’s spatial orientation and electronic properties. Computational tools like Multiwfn have been employed to analyze similar compounds’ electron density distributions and electrostatic potentials, which could extrapolate insights into its reactivity .

Properties

IUPAC Name |

(NE)-4-chloro-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4S2/c1-2-9-20-16(21)15(11-13-4-3-10-24-13)25-17(20)19-26(22,23)14-7-5-12(18)6-8-14/h2-8,10-11H,1,9H2/b15-11-,19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTVMDFHMMVJRP-WGGXDPCSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC=CO2)SC1=NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)-4-chlorobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with a furan substituent, which is known for its diverse biological properties. The presence of the sulfonamide group enhances its interaction with biological targets. The structural formula can be represented as follows:

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Calcium Channel Modulation : Some sulfonamide derivatives have been shown to act as calcium channel inhibitors, affecting cardiovascular functions such as perfusion pressure and coronary resistance . This mechanism could be pivotal for the compound's potential therapeutic effects.

- Anticancer Activity : Thiazolidinone derivatives have been extensively studied for their anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

- Antiviral Properties : Certain thiazolidinones have demonstrated antiviral activity by inhibiting viral replication and entry into host cells, making them candidates for further investigation in antiviral drug development .

1. Cardiovascular Effects

A study focusing on the cardiovascular effects of sulfonamide derivatives utilized an isolated rat heart model to assess changes in perfusion pressure and coronary resistance. The results indicated that specific derivatives could significantly lower perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular diseases .

| Compound | Effect on Perfusion Pressure | Significance (p-value) |

|---|---|---|

| Control | Baseline | - |

| 4-(2-aminoethyl)benzene sulfonamide | Decrease observed | p = 0.05 |

2. Anticancer Activity

In a study evaluating the anticancer effects of thiazolidinones, this compound was tested against various cancer cell lines. The compound showed promising cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.5 |

| A549 (Lung) | 12.0 |

3. Antiviral Studies

Research into the antiviral properties of related thiazolidinones revealed that they could inhibit viral entry into host cells effectively. The mechanism involved blocking specific receptors essential for viral attachment and entry.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic data remain limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives and sulfonamide-containing compounds are widely studied for their diverse pharmacological profiles. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects and reported bioactivities:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Core Structure Differences: The target compound’s thiazolidinone core contrasts with the indolinone scaffolds in analogs. Thiazolidinones are known for antimicrobial and anti-inflammatory activities, whereas indolinones are often explored for kinase inhibition and anticancer properties .

Substituent Impact: The 4-chlorobenzenesulfonamide group in the target compound introduces strong electron-withdrawing effects and hydrogen-bonding capacity, which may enhance binding to enzymes like carbonic anhydrases. In contrast, the 4-nitrobenzyl and 4-ethoxybenzyl groups in indolinone analogs modulate solubility and membrane permeability, with nitro groups enhancing cytotoxicity .

Biological Activity Gaps: While indolinone derivatives in report quantitative bioactivity metrics (e.g., IC₅₀ values), similar data for the target compound are absent. This highlights a research gap, as its hybrid structure could synergize the pharmacological advantages of both thiazolidinones and sulfonamides.

Research Findings and Methodological Insights

- Structural Characterization : The compound’s stereochemistry and crystal packing (if crystallized) would likely be resolved using SHELXL, given its prevalence in small-molecule refinement .

- Electronic Analysis : Multiwfn-based studies could map its electron localization function (ELF) and Fukui indices to predict reactive sites, aiding in derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.